

Spectroscopic and Synthetic Profile of 2-(Dimethoxymethyl)-1,8-naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Dimethoxymethyl)-1,8-naphthyridine

Cat. No.: B1356589

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of **2-(Dimethoxymethyl)-1,8-naphthyridine**. Given the limited availability of direct experimental data in peer-reviewed literature, this document leverages established principles of organic chemistry and spectroscopic data from closely related 1,8-naphthyridine analogues to present a predictive but robust profile of the target compound. The information herein is intended to support researchers in the synthesis, identification, and further investigation of this and similar heterocyclic scaffolds.

Chemical Identity and Properties

2-(Dimethoxymethyl)-1,8-naphthyridine is a derivative of the 1,8-naphthyridine core, a privileged heterocyclic motif in medicinal chemistry. The dimethoxymethyl group serves as a protected aldehyde, which can be a valuable synthetic handle for further functionalization.

Property	Value
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₂
Molecular Weight	204.23 g/mol
Monoisotopic Mass	204.0899 Da
CAS Number	204452-90-4
IUPAC Name	2-(dimethoxymethyl)-1,8-naphthyridine
SMILES	COC(C1=NC2=C(C=CC=N2)C=C1)OC

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-(Dimethoxymethyl)-1,8-naphthyridine**. These predictions are based on the analysis of known spectroscopic data for substituted 1,8-naphthyridines.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃, 400 MHz)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~ 7.60 - 7.70	d	~ 8.5
H-4	~ 8.20 - 8.30	dd	~ 8.5, 2.0
H-5	~ 7.45 - 7.55	dd	~ 8.0, 4.5
H-6	~ 8.15 - 8.25	dd	~ 8.0, 2.0
H-7	~ 9.05 - 9.15	dd	~ 4.5, 2.0
CH(OCH ₃) ₂	~ 5.60 - 5.70	s	-
OCH ₃	~ 3.40 - 3.50	s	-

¹³C NMR Spectroscopy

Table 2: Predicted ^{13}C NMR Chemical Shifts (Solvent: CDCl_3 , 100 MHz)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2	$\sim 162.0 - 163.0$
C-3	$\sim 120.0 - 121.0$
C-4	$\sim 136.5 - 137.5$
C-4a	$\sim 153.0 - 154.0$
C-5	$\sim 121.5 - 122.5$
C-6	$\sim 136.0 - 137.0$
C-7	$\sim 150.0 - 151.0$
C-8a	$\sim 156.0 - 157.0$
$\text{CH}(\text{OCH}_3)_2$	$\sim 102.0 - 103.0$
OCH_3	$\sim 53.0 - 54.0$

Mass Spectrometry

Table 3: Predicted Mass Spectrometry Fragmentation (Technique: Electron Ionization, EI)

m/z	Predicted Fragment Ion	Notes
204	$[\text{M}]^{+\bullet}$	Molecular ion
173	$[\text{M} - \text{OCH}_3]^+$	Loss of a methoxy radical
145	$[\text{M} - \text{CH}(\text{OCH}_3)_2]^+$	Loss of the dimethoxymethyl radical
130	$[\text{C}_8\text{H}_6\text{N}_2]^{+\bullet}$	1,8-Naphthyridine radical cation
75	$[\text{CH}(\text{OCH}_3)_2]^+$	Dimethoxymethyl cation

Experimental Protocols

The following sections provide detailed, plausible experimental protocols for the synthesis and spectroscopic characterization of **2-(Dimethoxymethyl)-1,8-naphthyridine**.

Proposed Synthesis Protocol

A plausible synthetic route to **2-(dimethoxymethyl)-1,8-naphthyridine** involves the reaction of 2-chloro-1,8-naphthyridine with sodium methoxide, which can act as both a nucleophile and a base to facilitate the formation of the acetal.

Reaction Scheme: 2-Chloro-1,8-naphthyridine + Sodium Methoxide (in Methanol) → **2-(Dimethoxymethyl)-1,8-naphthyridine**

Materials:

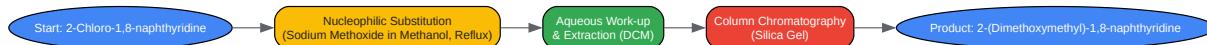
- 2-Chloro-1,8-naphthyridine
- Sodium methoxide (solid or as a solution in methanol)
- Anhydrous methanol
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask with reflux condenser
- Magnetic stirrer and heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-1,8-naphthyridine (1.0 eq) in anhydrous methanol.
- Addition of Reagent: To the stirred solution, add sodium methoxide (2.5 eq).
- Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After cooling to room temperature, quench the reaction by the slow addition of water.
- Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Partition the residue between dichloromethane and water. Extract the aqueous layer twice more with dichloromethane.
- Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure **2-(dimethoxymethyl)-1,8-naphthyridine**.

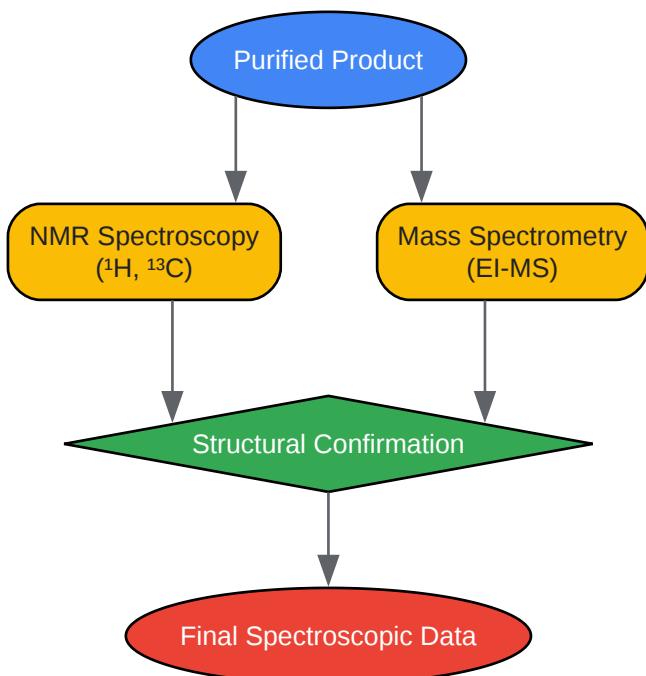
Spectroscopic Characterization Protocols

NMR Spectroscopy (^1H and ^{13}C):


- Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl_3).
- ^1H NMR: Acquire the spectrum on a 400 MHz NMR spectrometer. Use the residual solvent peak of CDCl_3 (δ 7.26 ppm) as an internal reference.
- ^{13}C NMR: Acquire the spectrum on the same instrument at 100 MHz. Use the CDCl_3 solvent peak (δ 77.16 ppm) as an internal reference.

Mass Spectrometry:

- Technique: Use a mass spectrometer with an Electron Ionization (EI) source.
- Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or after separation by Gas Chromatography (GC).
- Data Acquisition: Acquire the mass spectrum over a mass-to-charge ratio (m/z) range of 50-300.


Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for the synthesis and characterization of **2-(Dimethoxymethyl)-1,8-naphthyridine**.

[Click to download full resolution via product page](#)

Caption: A workflow diagram for the synthesis of **2-(Dimethoxymethyl)-1,8-naphthyridine**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic characterization of the synthesized product.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-(Dimethoxymethyl)-1,8-naphthyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1356589#spectroscopic-data-of-2-dimethoxymethyl-1-8-naphthyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com